

Thioflavin T: A Comprehensive Technical Guide for Researchers

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Compound of Interest

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1methyl-pyridinium; iodide

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Introduction

Thioflavin T (ThT) is a benzothiazole salt that has become an indispensable tool in the study of amyloid fibril formation, a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease. This fluorescent dye exhibits a characteristic increase in fluorescence quantum yield and a significant red shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils. This property makes it an invaluable probe for the sensitive and real-time detection of protein aggregation both in vitro and in vivo. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and common experimental applications of Thioflavin T for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Thioflavin T is a cationic dye with a planar structure composed of a benzothiazole ring linked to a dimethylaminobenzene ring. This structure is key to its fluorescent properties. In solution, the two aromatic rings can rotate freely around the central carbon-carbon bond, which leads to fluorescence quenching. However, when ThT binds to the channels formed by the β -sheets in amyloid fibrils, this intramolecular rotation is restricted, resulting in a dramatic increase in fluorescence.





Table 1: Chemical Identifiers and Properties of Thioflavin

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Property	Value	Reference(s)
IUPAC Name	4-(3,6-dimethyl-1,3- benzothiazol-3-ium-2-yl)-N,N- dimethylaniline chloride	[1]
Synonyms	Basic Yellow 1, C.I. 49005, ThT	[1]
CAS Number	2390-54-7	[1][2][3]
Molecular Formula	C17H19CIN2S	[1][2]
Molecular Weight	318.86 g/mol	[1][2]

Table 2: Spectral Properties of Thioflavin T

Condition	Excitation Maximum (λex)	Emission Maximum (λem)	Reference(s)
Free in aqueous solution	~385 nm	~445 nm	[4]
Bound to amyloid fibrils	~450 nm	~482-485 nm	[4][5]

Table 3: Solubility of Thioflavin T

Solvent	Solubility	Reference(s)	
DMSO	64 mg/mL (200.71 mM)		
Water	Highly soluble	[6]	

Mechanism of Action: Fluorescence Enhancement

The fluorescence of Thioflavin T is highly sensitive to its environment. In dilute aqueous solutions, the molecule is non-fluorescent due to the free rotation of the benzothiazole and



dimethylaminobenzene rings, which provides a non-radiative pathway for the decay of the excited state. Upon binding to the hydrophobic channels that run parallel to the long axis of amyloid fibrils, this intramolecular rotation is sterically hindered. This restriction of rotational freedom closes the non-radiative decay channel, forcing the excited molecule to return to the ground state via fluorescence, leading to a significant enhancement of the fluorescence signal.

Experimental Protocols

Thioflavin T is predominantly used in two key experimental applications: in vitro monitoring of amyloid aggregation kinetics and histological staining of amyloid plaques in tissue sections.

In Vitro Amyloid Aggregation Assay

This assay is widely used to study the kinetics of amyloid fibril formation and to screen for potential inhibitors of protein aggregation.

Materials:

- Thioflavin T (powder)
- Phosphate-buffered saline (PBS), pH 7.4
- Protein of interest (e.g., amyloid-beta peptide)
- 96-well black, clear-bottom microplates
- Fluorometric plate reader

Protocol:

- Preparation of Thioflavin T Stock Solution (1 mM):
 - Dissolve Thioflavin T powder in distilled water to a final concentration of 1 mM.
 - Filter the solution through a 0.22 μm syringe filter to remove any aggregates.
 - Store the stock solution protected from light at 4°C for up to one month.[4]
- Preparation of Reaction Mixture:

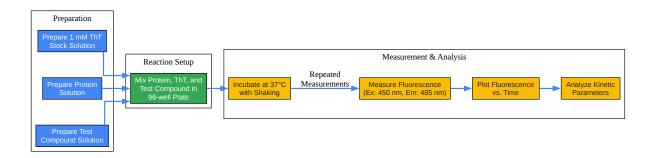


- In each well of the 96-well plate, combine the protein of interest at the desired concentration, the test compounds (e.g., potential inhibitors), and the Thioflavin T working solution. The final concentration of ThT is typically in the range of 10-20 μM for kinetic studies.[2]
- \circ The total volume in each well should be consistent (e.g., 100-200 μ L).
- Fluorescence Measurement:
 - Place the microplate in a fluorometric plate reader.
 - Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.
 - Incubate the plate at a constant temperature (e.g., 37°C), often with intermittent shaking to promote fibril formation.
 - Monitor the fluorescence intensity over time at regular intervals. The frequency of measurement should be optimized as excessive agitation can affect fibrillization kinetics.
 [4]

Data Analysis:

 Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve represents the kinetics of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.





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